1-ethyl-1H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide, followed by cyclization and oxidation steps . Another method includes the use of ethyl azide and propargyl aldehyde in a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: 1-Ethyl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The triazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing their function .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde: Contains a phenyl group, leading to different reactivity and applications.
1-Benzyl-1H-1,2,4-triazole-3-carbaldehyde:
Uniqueness: The presence of the ethyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Biological Activity
1-Ethyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C6H9N3O, characterized by a five-membered triazole ring containing three nitrogen atoms and an aldehyde functional group. The presence of the aldehyde group enhances its reactivity and potential interactions with biological targets, making it a candidate for drug development and other scientific applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of ethyl hydrazine with suitable aldehydes or ketones.
- Cyclization Techniques : Utilizing hydrazones or amidrazones in the presence of appropriate catalysts.
These methods have been optimized to improve yield and reduce reaction times .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this triazole have demonstrated cytotoxic effects against breast and colon cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies involving peripheral blood mononuclear cells (PBMCs) showed that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on structural modifications; certain derivatives have shown enhanced antibacterial effects .
Study on Cytokine Release
A study evaluated the influence of various derivatives of 1-ethyl-1H-1,2,4-triazole on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could decrease TNF-α production by approximately 44–60%, comparable to standard anti-inflammatory drugs like ibuprofen .
Antiproliferative Screening
Another research effort focused on assessing the antiproliferative activity of new 1,2,4-triazole derivatives. The study highlighted that specific substitutions on the triazole ring significantly influenced biological activity. Compounds with 2-pyridyl substituents exhibited enhanced TNF-α inhibitory activity compared to others .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound better, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Differences |
---|---|---|
1H-1,2,3-Triazole-4-carbaldehyde | Triazole with aldehyde | Different nitrogen positioning in the ring |
5-Ethylthio-1H-pyrazole | Pyrazole derivative | Different heterocyclic structure |
1H-Indole-3-carbaldehyde | Indole derivative | Distinct ring structure but similar functional groups |
The specific arrangement of nitrogen atoms within the triazole ring contributes to its distinct reactivity and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-ethyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-2-8-4-6-5(3-9)7-8/h3-4H,2H2,1H3 |
InChI Key |
DULXKYWPFZCWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)C=O |
Origin of Product |
United States |
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